(R)-(-)-2-Amino-2-methylbutanedioic Acid Hydrochloride Salt
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Overview
Description
(R)-(-)-2-Amino-2-methylbutanedioic Acid Hydrochloride Salt, also known as this compound, is a useful research compound. Its molecular formula is C₅H₁₀ClNO₄ and its molecular weight is 183.59. The purity is usually 95%.
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Scientific Research Applications
Hydrophilic Interaction Chromatography (HIC) in Analytical Chemistry
Hydrophilic interaction chromatography (HILIC) is a pivotal technique for the separation of polar, weakly acidic or basic samples. It operates on polar columns in aqueous-organic mobile phases rich in organic solvents like acetonitrile. This method enhances ionization in the electrospray ion source of a mass spectrometer, making it increasingly popular for separating peptides, proteins, oligosaccharides, drugs, metabolites, and various natural compounds. The separation selectivity in HILIC mode complements that in reversed-phase and other modes, making it attractive for two-dimensional applications in analytical chemistry, especially for substances that include "(R)-(-)-2-Amino-2-methylbutanedioic Acid Hydrochloride Salt" and its analogues (Jandera, 2011).
Ninhydrin Reaction in Biomedical Sciences
The ninhydrin reaction, which forms Ruhemann's purple (RP) upon reacting with primary amino groups, has broad applications across agricultural, biochemical, clinical, and medical sciences. This reaction's adaptability to manual and automated processes, along with its application to the detection, isolation, and analysis of compounds, underlines its significance in studies involving amino acids, peptides, and proteins, which can include analyses of "this compound" derivatives (Friedman, 2004).
Carbon Capture and Environmental Applications
Amino acid salt solutions, such as "this compound", have been identified as promising CO2 absorbents in carbon capture and storage (CCS) technologies. Their environmental friendliness, lower evaporation, and reduced degradation issues, compared to traditional amine solutions, make them effective in reducing greenhouse gas emissions. This paper reviews developments in CO2 capture using amino acid salts, highlighting their thermodynamics, kinetics, and performance in blended solutions (Zhang et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(2R)-2-amino-2-methylbutanedioic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4.ClH/c1-5(6,4(9)10)2-3(7)8;/h2,6H2,1H3,(H,7,8)(H,9,10);1H/t5-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZBBMHAVUNSUND-NUBCRITNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)(C(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](CC(=O)O)(C(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.